REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:8]([I:9])=[CH:7][N:6]=[C:5](N)[CH:4]=1)[CH3:2].N([O-])=O.[Na+].[OH-].[Na+].[ClH:17]>O>[Cl:17][C:5]1[CH:4]=[C:3]([CH2:1][CH3:2])[C:8]([I:9])=[CH:7][N:6]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
|
C(C)C1=CC(=NC=C1I)N
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
was stirred for a further 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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added drop wise to the above solution at 0° C
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Type
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CUSTOM
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Details
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from rising above 0° C
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Type
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TEMPERATURE
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Details
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The reaction mixture was then re-cooled to 0° C.
|
Type
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EXTRACTION
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Details
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The mixture was extracted with dichloromethane (2×200 mL)
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Type
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CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 5% ethyl acetate/hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)CC)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |